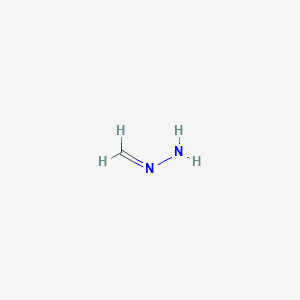![molecular formula C12H14N2O2 B192812 4-甲基-2-丙基-1H-苯并[d]咪唑-6-羧酸 CAS No. 152628-03-0](/img/structure/B192812.png)
4-甲基-2-丙基-1H-苯并[d]咪唑-6-羧酸
描述
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C12H14N2O2. It is a derivative of benzimidazole, a structure known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
科学研究应用
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
作用机制
Target of Action
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid primarily targets specific enzymes or receptors within the body. These targets are often involved in critical biochemical pathways, such as those regulating cell growth, immune response, or metabolic processes. The exact target can vary depending on the specific application of the compound, but it often includes enzymes like kinases or receptors involved in signaling pathways .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme or receptor. This binding can inhibit or activate the target, leading to changes in its activity. For example, if the target is a kinase, the compound may inhibit its activity, preventing the phosphorylation of downstream proteins and thereby altering cellular signaling pathways .
Biochemical Pathways
The affected biochemical pathways depend on the specific target of the compound. Common pathways include those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, the compound can induce changes such as reduced cell growth in cancer cells or altered immune responses in inflammatory diseases .
Pharmacokinetics
The pharmacokinetics of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by the liver, and excreted via the kidneys. These properties influence its bioavailability and the duration of its action within the body .
Result of Action
At the molecular level, the compound’s action results in the modulation of enzyme or receptor activity, leading to changes in cellular processes. This can result in various cellular effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. These effects are beneficial in treating conditions like cancer, autoimmune diseases, and inflammatory disorders .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective at certain pH levels or temperatures. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .
By understanding these aspects of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, researchers can better utilize this compound in therapeutic applications and optimize its efficacy and safety.
生化分析
Biochemical Properties
It is known that benzimidazole derivatives, to which this compound belongs, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Cellular Effects
Given the wide range of biological activities exhibited by benzimidazole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under refrigeration , but more detailed studies are needed to understand its behavior over time in in vitro or in vivo studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a solid form .
化学反应分析
Types of Reactions
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in halogenated or alkylated derivatives .
相似化合物的比较
Similar Compounds
- 4-Methyl-2-propyl-6-benzimidazolecarboxylic acid
- 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid
Uniqueness
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
属性
IUPAC Name |
7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-4-10-13-9-6-8(12(15)16)5-7(2)11(9)14-10/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJTVCEILFDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437532 | |
| Record name | 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152628-03-0 | |
| Record name | 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152628-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-methyl-2-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the ring systems in 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid?
A1: The benzene ring and the imidazole ring in 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid are nearly coplanar, with a dihedral angle of 2.47° between them. [] This near-coplanarity suggests potential conjugation between the two ring systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


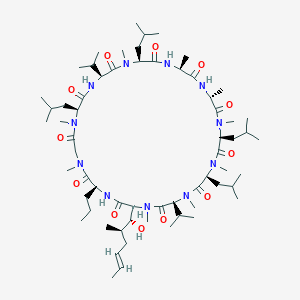
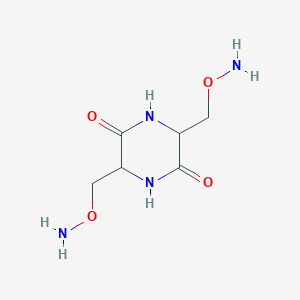

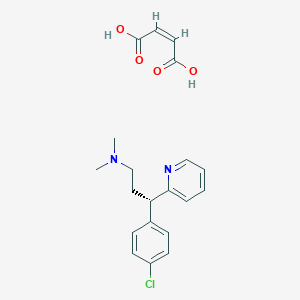
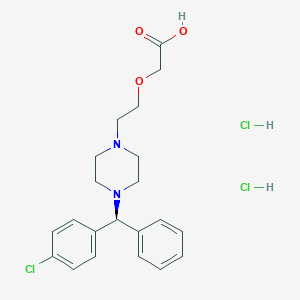



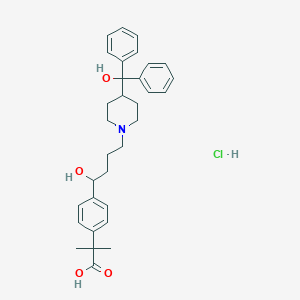

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)
